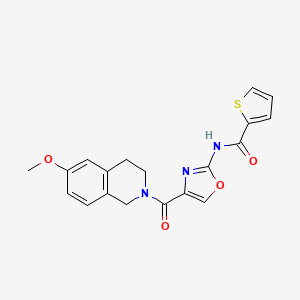
N-(4-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H17N3O4S and its molecular weight is 383.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure comprising a tetrahydroisoquinoline moiety, an oxazole ring, and a thiophene carboxamide. The molecular formula is C23H22N2O4S, with a molecular weight of approximately 422.50 g/mol. Its unique structure is hypothesized to contribute to its biological efficacy.
Research indicates that derivatives of tetrahydroisoquinoline exhibit significant cytotoxicity against various cancer cell lines. The proposed mechanisms include:
- Tubulin Inhibition : Compounds similar to this compound have been shown to inhibit tubulin polymerization by binding to the colchicine site on tubulin. This action disrupts microtubule dynamics essential for cell division, leading to apoptosis in cancer cells .
- KRas and VEGF Inhibition : Preliminary studies suggest that certain derivatives can inhibit KRas signaling pathways and vascular endothelial growth factor (VEGF), which are critical in cancer progression and angiogenesis .
Cytotoxicity Studies
A series of studies evaluated the cytotoxic effects of related compounds on human tumor cell lines. Notably, one study highlighted a compound with GI50 values ranging from 1.5 to 1.7 nM against A549 (lung cancer), KB (oral cancer), and DU145 (prostate cancer) cell lines, indicating potent activity compared to standard chemotherapeutics like paclitaxel .
| Cell Line | GI50 (nM) | Comparison |
|---|---|---|
| A549 | 1.5 | More potent than paclitaxel |
| KB | 1.7 | Significantly effective |
| DU145 | 1.6 | Comparable efficacy |
Anti-Angiogenic Activity
In vitro assays demonstrated that certain tetrahydroisoquinoline derivatives significantly inhibited angiogenesis with IC50 values as low as 1.72 μM, showcasing their potential as anti-cancer agents by targeting blood vessel formation .
Case Studies
A notable case involved the evaluation of various tetrahydroisoquinoline derivatives in a drug discovery program aimed at identifying novel anti-cancer agents. Among these, compounds bearing specific substitutions at the phenyl ring exhibited enhanced activity against KRas-driven cancers .
Summary of Findings from Selected Studies
- Study on Tubulin Polymerization : Compounds showed IC50 values ranging from 0.92 to 1.0 μM in inhibiting tubulin assembly.
- KRas Inhibition : Compounds like GM-3-18 demonstrated significant inhibition with IC50 values between 0.9 μM and 10.7 μM across multiple colon cancer cell lines.
- Angiogenesis Assays : Several derivatives inhibited angiogenesis effectively at concentrations below 10 μM.
Propiedades
IUPAC Name |
N-[4-(6-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-oxazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-25-14-5-4-13-10-22(7-6-12(13)9-14)18(24)15-11-26-19(20-15)21-17(23)16-3-2-8-27-16/h2-5,8-9,11H,6-7,10H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORWIHBDAUNAHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)C(=O)C3=COC(=N3)NC(=O)C4=CC=CS4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














